molecular formula C10H13NO2 B2952405 Methyl 3-amino-2,6-dimethylbenzoate CAS No. 269072-16-4

Methyl 3-amino-2,6-dimethylbenzoate

Cat. No. B2952405
CAS RN: 269072-16-4
M. Wt: 179.219
InChI Key: FLUHUDWSQQURAP-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2,6-dimethylbenzoate” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2,6-dimethylbenzoate” consists of a benzene ring substituted with two methyl groups, an amino group, and a methoxy carbonyl group . The 3D structure of this compound can be viewed using specific software .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2,6-dimethylbenzoate” has a refractive index of n20/D 1.573 (lit.) and a boiling point of 300 °C (lit.). Its density is 1.146 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Research

Methyl 3-amino-2,6-dimethylbenzoate is explored in pharmaceutical research for its potential therapeutic properties. It’s structurally related to atraric acid, which has shown antiandrogenic activity and is investigated for treating conditions like benign prostatic hyperplasia and prostate cancer .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 3-amino-2,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUHUDWSQQURAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269072-16-4
Record name methyl 3-amino-2,6-dimethylbenzoate
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